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Compound of Interest

Compound Name: 1-Bromo-5-nitronaphthalene

Cat. No.: B040273 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

1-Bromo-5-nitronaphthalene (CAS No: 5328-76-7), a substituted naphthalene derivative of

interest in synthetic chemistry and materials science.[1] This document is designed for

researchers, scientists, and drug development professionals, offering not just raw data but also

the underlying scientific principles and experimental considerations for its acquisition and

interpretation. While experimentally obtained ¹H NMR data is presented, the ¹³C NMR, IR, and

MS data are predicted based on the analysis of structurally related compounds due to the

limited availability of public domain experimental spectra for this specific molecule.

Molecular Structure and its Spectroscopic
Implications
1-Bromo-5-nitronaphthalene possesses a rigid bicyclic aromatic system. The positions of the

bromo and nitro substituents on the naphthalene core create a unique electronic environment,

which is directly reflected in its spectroscopic signatures. The electron-withdrawing nature of

the nitro group and the inductive and resonance effects of the bromine atom significantly

influence the chemical shifts of the aromatic protons and carbons. Understanding this structure

is paramount to the accurate interpretation of the spectral data that follows.

Molecular Properties:
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Property Value Source

CAS Number 5328-76-7 [1]

Molecular Formula C₁₀H₆BrNO₂ [1]

Molecular Weight 252.06 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1-Bromo-5-nitronaphthalene, both ¹H and ¹³C NMR are essential for structural

confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-Bromo-5-nitronaphthalene is characterized by a complex splitting

pattern in the aromatic region, arising from the coupling between the non-equivalent protons on

the naphthalene ring.

Experimental Data:

The following ¹H NMR data was obtained in CCl₄.[2]

Proton
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

H-2 7.868 d J = 7.56

H-3 7.491 t
J(H3-H2)=7.56, J(H3-

H4)=8.82

H-4 8.431 d J = 8.82

H-6 8.147 d J = 7.60

H-7 7.614 t
J(H7-H6)=7.60, J(H7-

H8)=8.39

H-8 8.525 d J = 8.39
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Interpretation of the ¹H NMR Spectrum:

The downfield chemical shifts of all protons are indicative of their attachment to an aromatic

system. The protons on the nitro-substituted ring (H-2, H-3, H-4) and the bromo-substituted ring

(H-6, H-7, H-8) exhibit distinct chemical shifts and coupling patterns. The observed coupling

constants are typical for ortho- and meta-relationships in an aromatic system.

Experimental Protocol for ¹H NMR Spectroscopy:

Rationale: The choice of a suitable deuterated solvent is critical to dissolve the analyte and

avoid interfering signals. A high-field NMR spectrometer is used to achieve better signal

dispersion and resolution, which is particularly important for analyzing complex spin systems in

aromatic compounds.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 1-Bromo-5-nitronaphthalene in

0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CCl₄) in a 5 mm NMR tube.

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Set the spectral width to cover the aromatic region (typically 0-10 ppm).

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum,

and referencing the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectroscopy
Due to the lack of publicly available experimental ¹³C NMR data, the following chemical shifts

are predicted based on the analysis of similar substituted naphthalenes. The predictions are
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based on the principle of substituent additivity effects on aromatic carbon chemical shifts.

Predicted ¹³C NMR Data:

Carbon Predicted Chemical Shift (ppm)

C-1 (C-Br) 120 - 125

C-2 128 - 132

C-3 125 - 129

C-4 128 - 132

C-4a 132 - 136

C-5 (C-NO₂) 145 - 150

C-6 122 - 126

C-7 127 - 131

C-8 124 - 128

C-8a 130 - 134

Rationale for Predictions: The chemical shift of C-1 is expected to be in the range typical for a

carbon bearing a bromine atom in an aromatic system. The C-5 carbon, attached to the

electron-withdrawing nitro group, is predicted to be the most downfield-shifted carbon. The

remaining carbon signals are predicted based on the expected electronic effects of the

substituents on the naphthalene ring.

Experimental Protocol for ¹³C NMR Spectroscopy:

Rationale: Proton decoupling is employed to simplify the spectrum by removing C-H coupling,

resulting in a single peak for each unique carbon atom. A larger number of scans is typically

required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Procedure:

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
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Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer

equipped with a broadband probe.

Acquisition Parameters:

Use a standard proton-decoupled pulse sequence.

Set the spectral width to cover the entire range of expected carbon chemical shifts

(typically 0-200 ppm).

Use a pulse angle of 45-90 degrees.

Set a relaxation delay of 2-5 seconds.

Acquire a sufficient number of scans for adequate signal-to-noise (often several

thousand).

Processing: Process the data similarly to the ¹H NMR spectrum, with referencing to the

solvent peak or an internal standard.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 1-Bromo-5-
nitronaphthalene, the key vibrational bands will be those associated with the aromatic ring,

the nitro group, and the carbon-bromine bond.

Predicted IR Data:
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Wavenumber (cm⁻¹) Vibration Type Intensity

3100 - 3000 Aromatic C-H stretch Medium-Weak

1600 - 1450 Aromatic C=C stretch Medium-Strong

1550 - 1500 Asymmetric NO₂ stretch Strong

1350 - 1320 Symmetric NO₂ stretch Strong

1100 - 1000 C-Br stretch Medium-Strong

900 - 675
Aromatic C-H out-of-plane

bend
Strong

Interpretation of the Predicted IR Spectrum:

The most characteristic and intense peaks are expected to be the asymmetric and symmetric

stretches of the nitro group, which are strong indicators of its presence. The aromatic C-H and

C=C stretching vibrations will confirm the presence of the naphthalene core. The C-Br stretch,

while present, may be in a more crowded region of the spectrum.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

Rationale: The KBr pellet method is a common technique for obtaining high-quality IR spectra

of solid samples. The sample is finely ground and dispersed in a KBr matrix, which is

transparent to IR radiation, to minimize scattering of the IR beam.

Procedure:

Sample Preparation:

Thoroughly grind 1-2 mg of 1-Bromo-5-nitronaphthalene with about 100-200 mg of dry,

IR-grade potassium bromide (KBr) using an agate mortar and pestle.

Place the mixture into a pellet-forming die.

Pellet Formation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b040273?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a

transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Data Analysis:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/z Predicted Fragment Interpretation

251/253 [M]⁺
Molecular ion peak (isotopic

pattern for Br)

205/207 [M - NO₂]⁺ Loss of a nitro group

172 [M - Br]⁺ Loss of a bromine atom

126 [C₁₀H₆]⁺ Naphthalene radical cation

Interpretation of the Predicted Mass Spectrum:

The mass spectrum is expected to show a prominent molecular ion peak with a characteristic

M/M+2 isotopic pattern in a roughly 1:1 ratio, which is indicative of the presence of a single
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bromine atom. Major fragmentation pathways would likely involve the loss of the nitro group

(NO₂) and the bromine atom.

Experimental Protocol for GC-MS Analysis:

Rationale: Gas chromatography is used to separate the analyte from any impurities before it

enters the mass spectrometer. Electron ionization is a common and robust ionization technique

for generating fragment ions and providing structural information.

Procedure:

Sample Preparation:

Dissolve a small amount of 1-Bromo-5-nitronaphthalene in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Instrumentation:

Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron

ionization (EI) source.

GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injection: Inject 1 µL of the sample solution in split or splitless mode.

Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high

temperature (e.g., 280 °C) to ensure elution of the compound.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan a mass range that includes the molecular weight of the compound

(e.g., m/z 50-300).

Data Analysis:
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Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to 1-
Bromo-5-nitronaphthalene.

Examine the mass spectrum of this peak to determine the molecular ion and

fragmentation pattern.

Visualizing Spectroscopic Relationships
The following diagrams illustrate the key relationships between the molecular structure and the

expected spectroscopic data.
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1-Bromo-5-nitronaphthalene

¹H NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry
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Caption: Relationship between molecular structure and spectroscopic data.
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Conclusion
This technical guide provides a detailed overview of the expected and experimentally

determined spectroscopic data for 1-Bromo-5-nitronaphthalene. The provided protocols and

interpretations serve as a valuable resource for researchers working with this compound,

enabling its unambiguous identification and characterization. The combination of NMR, IR, and

MS data provides a comprehensive spectroscopic fingerprint, crucial for ensuring sample purity

and confirming its chemical structure in various research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b040273?utm_src=pdf-body
https://www.benchchem.com/product/b040273?utm_src=pdf-custom-synthesis
https://www.chemscene.com/product/5328-76-7.html
https://www.chemicalbook.com/SpectrumEN_5328-76-7_1HNMR.htm
https://www.benchchem.com/product/b040273#spectroscopic-data-nmr-ir-ms-for-1-bromo-5-nitronaphthalene
https://www.benchchem.com/product/b040273#spectroscopic-data-nmr-ir-ms-for-1-bromo-5-nitronaphthalene
https://www.benchchem.com/product/b040273#spectroscopic-data-nmr-ir-ms-for-1-bromo-5-nitronaphthalene
https://www.benchchem.com/product/b040273#spectroscopic-data-nmr-ir-ms-for-1-bromo-5-nitronaphthalene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b040273?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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scientists and researchers to drive progress in science
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